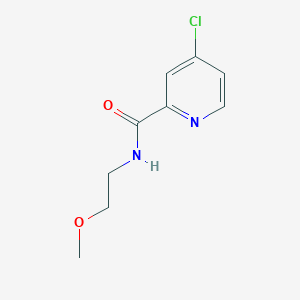

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKFJPJWUJCZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NC=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API):

4-Chloro-N-(2-methoxyethyl)pyridine-2-carboxamide serves as an intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in the development of drugs targeting various medical conditions, including anti-inflammatory and anti-cancer therapies.

Case Study: Anti-inflammatory Activity

Recent studies have demonstrated the compound's potential in reducing inflammation. For instance, derivatives of pyrimidine compounds similar to this compound showed significant inhibition of COX-2 activity, a key enzyme involved in inflammatory responses, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 Value (μmol) | Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Celecoxib | 0.04 ± 0.01 | Standard |

Agrochemical Applications

Herbicide and Fungicide:

In agriculture, this compound has been explored as an effective herbicide and fungicide. Its ability to inhibit specific biochemical pathways in plants makes it suitable for controlling a wide range of weeds and plant diseases.

Case Study: Efficacy Against Weeds

Field trials have shown that formulations containing this compound effectively reduce weed populations while exhibiting low toxicity to crops. This dual action enhances crop yield and sustainability in agricultural practices.

Industrial Applications

Catalyst in Polymer Production:

The compound is used as a catalyst in the production of polyethylene terephthalate (PET), which is widely utilized in packaging materials. Its role in accelerating polymerization reactions helps improve production efficiency and product quality.

Adhesives and Sealants:

In the adhesive industry, this compound acts as a curing agent, enhancing the bonding strength and reducing curing time for various adhesive formulations.

Chemical Reagent

As a chemical reagent, this compound is employed in various organic synthesis applications, including the preparation of complex molecules in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

4-chloro-N-(2-hydroxyethyl)pyridine-2-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

4-chloro-N-(2-ethoxyethyl)pyridine-2-carboxamide: The ethoxy group in this compound can influence its solubility and interaction with biological targets.

Biological Activity

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide, with the CAS number 694499-08-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of the chloro group and the methoxyethyl substituent contributes to its unique pharmacological profile.

Structure

- Chemical Formula : C₉H₁₀ClN₃O₂

- Molecular Weight : 215.64 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyridine derivatives demonstrated that modifications in the structure could enhance activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in microbial resistance pathways. This interaction may lead to inhibition of bacterial growth or disruption of cellular processes.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated several pyridine derivatives against resistant bacterial strains. The results indicated that derivatives with similar structural features as this compound exhibited enhanced antibacterial activity, particularly in inhibiting biofilm formation .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with metabolism likely occurring via hepatic pathways.

Table 1: Biological Activity Summary of Pyridine Derivatives

Q & A

Q. What strategies validate the compound’s biological activity when initial assays show inconsistent results?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM).

- Counter-Screening : Use unrelated targets to rule out non-specific effects.

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests.

Reference agrochemical studies on chlorinated carboxamides for assay design .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetonitrile or DMF | |

| Temperature | 50–60°C | |

| Catalyst | Triethylamine | |

| Purification | Silica gel (CHCl/acetone) |

Q. Table 2: Spectral Peaks for Structural Confirmation

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| 2-Methoxyethyl | 3.3 (OCH), 3.5 (NCH) | 58.2 (OCH) |

| Pyridine Ring | 7.8–8.5 (aromatic H) | 120–150 (aromatic C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.